molecular formula C19H25N5O2 B029494 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 78876-16-1

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one

Cat. No. B029494
CAS RN: 78876-16-1
M. Wt: 355.4 g/mol
InChI Key: DYTAJMIPFFMXLK-UHFFFAOYSA-N
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Patent
US04277479

Procedure details

Into 500 ml of methanol, 2.5 g of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]carbostyril is added, then 0.1 of palladium black is added into the mixture and the reaction is carried out under 2.5 atoms of H2 -pressure at 50° C. for 8 hours. After the reaction is completed, the catalyst is removed by filtration and the filtrate is concentrated to dryness. The residue is recrystallized from chloroform-petroleum ether to obtain 1.5 g of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydrocarbostyril in the form of colorless needle-like crystals. Melting point: 154.4°-155.5° C.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]2[C:11]([CH2:12][CH2:13][CH2:14][O:15][C:16]3[CH:17]=[C:18]4[C:23](=[CH:24][CH:25]=3)[NH:22][C:21](=[O:26])[CH:20]=[CH:19]4)=[N:10][N:9]=[N:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>[Pd].CO>[CH:1]1([N:7]2[C:11]([CH2:12][CH2:13][CH2:14][O:15][C:16]3[CH:17]=[C:18]4[C:23](=[CH:24][CH:25]=3)[NH:22][C:21](=[O:26])[CH2:20][CH2:19]4)=[N:10][N:9]=[N:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(CCCCC1)N1N=NN=C1CCCOC=1C=C2C=CC(NC2=CC1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from chloroform-petroleum ether

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1(CCCCC1)N1N=NN=C1CCCOC=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.